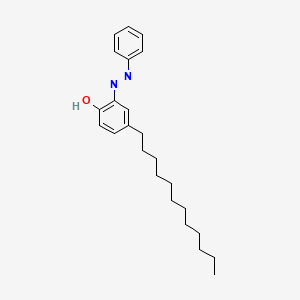
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one is an organic compound characterized by a cyclohexa-2,4-dien-1-one core substituted with a dodecyl chain and a phenylhydrazinylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of cyclohexa-2,4-dien-1-one derivatives with phenylhydrazine in the presence of suitable catalysts. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the diene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as a component in chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its aromatic structure allows for interactions with nucleic acids and proteins, potentially modulating their functions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-2,4-dien-1-one: A simpler analog without the dodecyl and phenylhydrazinylidene substitutions.
Phenylhydrazine derivatives: Compounds with similar hydrazone functionalities but different core structures.
Quinones: Oxidized derivatives of cyclohexa-2,4-dien-1-one with similar reactivity.
Uniqueness
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a long alkyl chain and a hydrazone group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
63631-30-1 |
|---|---|
Fórmula molecular |
C24H34N2O |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4-dodecyl-2-phenyldiazenylphenol |
InChI |
InChI=1S/C24H34N2O/c1-2-3-4-5-6-7-8-9-10-12-15-21-18-19-24(27)23(20-21)26-25-22-16-13-11-14-17-22/h11,13-14,16-20,27H,2-10,12,15H2,1H3 |
Clave InChI |
NEDSWQGXJCLUNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















